[2,3'-Bipyridine]-5-carbaldehyde
Description
Overview of Bipyridine Ligands in Coordination Chemistry and Materials Science
Bipyridines are a class of organic compounds composed of two interconnected pyridine (B92270) rings. wikipedia.org Their significance stems from the presence of nitrogen atoms which can readily donate lone pairs of electrons to form coordinate bonds with metal ions. alfachemic.com This ability makes them exceptional chelating ligands in coordination chemistry, forming stable complexes with a wide array of transition metals. alfachemic.comnih.gov The resulting metal complexes are central to numerous areas of research, including the development of catalysts, light-emitting materials, and sophisticated supramolecular structures. alfachemic.comchemscene.comwikipedia.org
The 2,2'-bipyridine (B1663995) isomer is one of the most extensively studied ligands, forming complexes that have been instrumental in understanding electron transfer processes and photochemistry. nih.govwikipedia.org The versatility of the bipyridine scaffold allows for the synthesis of ligands with tailored electronic and steric properties, influencing the behavior of the resulting metal complexes. nih.gov These properties are harnessed in applications ranging from molecular catalysis to the construction of functional materials with specific optical and electronic characteristics. alfachemic.com
Significance of Aldehyde Functionality in Organic Synthesis and Functional Material Design
The aldehyde group, characterized by a carbonyl center bonded to hydrogen and an R group (R-CHO), is a cornerstone of organic chemistry. wikipedia.orgchemistrytalk.org Its structure, featuring a polar carbon-oxygen double bond, renders it highly reactive and susceptible to a variety of chemical transformations. wikipedia.orgfiveable.me Aldehydes are readily oxidized to form carboxylic acids and reduced to form primary alcohols.
A key reaction of aldehydes is their condensation with amines to form Schiff bases (imines), a transformation that is fundamental to the synthesis of numerous organic molecules and coordination complexes. msu.eduossila.com This reactivity makes the aldehyde group an invaluable tool for chemists, enabling the construction of complex molecules and the functionalization of materials. fiveable.me In materials science, aldehydes serve as crucial linkers for creating extended structures like Covalent Organic Frameworks (COFs), where their ability to form robust bonds is essential. ossila.com
Contextualization of [2,3'-Bipyridine]-5-carbaldehyde within Contemporary Chemical Research
This compound emerges as a molecule of interest by merging the coordinating properties of a bipyridine with the synthetic versatility of an aldehyde. This bifunctional nature allows it to act as a sophisticated building block in the design of complex chemical systems. The bipyridine portion can bind to a metal center, while the aldehyde group remains available for further reactions.
This dual functionality enables the construction of elaborate supramolecular assemblies and functional materials where metal complexes are integrated into larger organic or polymeric structures. For instance, the aldehyde can be used to anchor the bipyridine-metal complex to a surface or to another molecule. Researchers utilize this compound as an intermediate in the synthesis of more complex ligands and materials for applications in catalysis and electronics.
Research Trajectories and Academic Relevance of this compound
The academic relevance of this compound lies in its potential to create novel materials and catalytic systems. Current research trajectories focus on exploiting its unique structure to design and synthesize:
Multifunctional Ligands: The aldehyde group can be transformed into a wide range of other functional groups, leading to new bipyridine-based ligands with tailored properties for specific metal ions or catalytic reactions.
Sensors: The combination of a metal-binding site and a reactive organic group allows for the development of chemosensors. The binding of an analyte to the metal center or reaction at the aldehyde could trigger a detectable optical or electrochemical signal. Derivatives of bipyridine aldehydes have been explored for sensing metal ions. rsc.orgrsc.org
Surface-Modified Materials: The aldehyde functionality provides a handle for grafting bipyridine-metal complexes onto solid supports, such as carbon nanotubes or silica (B1680970). nih.gov This is crucial for creating heterogeneous catalysts that are easily separable from reaction mixtures.
Redox-Active Polymers and Frameworks: The incorporation of this molecule into polymers or Covalent Organic Frameworks (COFs) can generate materials with interesting electronic and photophysical properties, suitable for applications in organic electronics or as components in solar cells.
The study of this compound and its derivatives continues to be an active area of research, driven by the ongoing demand for new functional molecules and materials with precisely controlled properties.
Compound Information
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-3-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-3-4-11(13-6-9)10-2-1-5-12-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPAFNTBLQAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297335 | |
| Record name | [2,3′-Bipyridine]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-49-5 | |
| Record name | [2,3′-Bipyridine]-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,3′-Bipyridine]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 2,3 Bipyridine 5 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group in [2,3'-Bipyridine]-5-carbaldehyde is a key site for synthetic modifications. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent hydrogen atom can be removed in oxidation reactions. This dual reactivity allows for a variety of transformations.
Condensation Reactions (e.g., Knoevenagel, Aldol, Schiff Base Formation)
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen double bonds. In the context of this compound, these reactions are instrumental in extending the conjugation of the bipyridine system and introducing new functional groups.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration. wikipedia.org The use of compounds with active methylene (B1212753) groups, such as malonic acid or its derivatives, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270), can lead to the formation of α,β-unsaturated products. wikipedia.org For instance, the reaction of an aldehyde with malonic acid in pyridine can yield a trans-alkene after decarboxylation, a modification known as the Doebner modification. wikipedia.org This reaction is valuable for creating extended π-systems.
Aldol Condensation: While less common for aromatic aldehydes without α-hydrogens, related reactions can occur. The aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated carbonyls.
Schiff Base Formation: The reaction of this compound with primary amines readily forms Schiff bases (or imines). This is a highly efficient and widely used reaction for creating ligands with diverse coordination environments. For example, the condensation of bipyridine-based dialdehydes with diamines has been used to synthesize macrocyclic hexa-Schiff bases. nih.gov The formation of Schiff bases is often catalyzed by a few drops of acid, such as sulfuric acid. researchgate.net These reactions are crucial for developing new chelating agents for metal complexes. researchgate.net
Table 1: Examples of Condensation Reactions
| Reaction Type | Reactant | Reagent/Catalyst | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid |
| Schiff Base Formation | Primary Amine | Acid Catalyst | Imine (Schiff Base) |
Oxidation to Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, [2,3'-Bipyridine]-5-carboxylic acid. This transformation is significant as it introduces a carboxylic acid group, which can serve as an anchor for binding to metal oxide surfaces in applications like dye-sensitized solar cells or as a versatile synthetic intermediate for further functionalization. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting carboxylic acid is a valuable building block for the synthesis of more complex bipyridine-based ligands and materials. ossila.com
Table 2: Oxidation of this compound
| Oxidizing Agent | Product |
|---|---|
| Potassium Permanganate (KMnO₄) | [2,3'-Bipyridine]-5-carboxylic acid |
| Chromium Trioxide (CrO₃) | [2,3'-Bipyridine]-5-carboxylic acid |
Reduction to Alcohols
The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, [2,3'-Bipyridine]-5-methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, being safe to handle in alcoholic or aqueous solutions. openstax.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much stronger and more reactive reducing agent that requires anhydrous conditions. openstax.orglibretexts.org The resulting alcohol can be used in esterification or etherification reactions to further modify the bipyridine ligand.
Table 3: Reduction of this compound
| Reducing Agent | Product |
|---|---|
| Sodium Borohydride (NaBH₄) | [2,3'-Bipyridine]-5-methanol |
| Lithium Aluminum Hydride (LiAlH₄) | [2,3'-Bipyridine]-5-methanol |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions are powerful methods for forming carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus-stabilized carbanion.
Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a Wittig reagent, such as one derived from benzyltriphenylphosphonium (B107652) chloride, would lead to the formation of a stilbene-like derivative, extending the conjugated system of the bipyridine. udel.edu The stereochemical outcome (E or Z alkene) depends on the nature of the ylide. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.orgalfa-chemistry.com The HWE reaction typically favors the formation of (E)-alkenes and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.comchem-station.com This reaction is highly versatile for the stereoselective synthesis of alkenes. nrochemistry.comresearchgate.net
Table 4: Olefination Reactions
| Reaction | Reagent Type | General Product |
|---|---|---|
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene (typically) |
Cyanohydrin Formation and Subsequent Transformations
The addition of hydrogen cyanide (HCN) across the carbonyl group of this compound results in the formation of a cyanohydrin. quimicaorganica.org This reaction is typically carried out by treating the aldehyde with a source of cyanide ions, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of an acid. quimicaorganica.orgyoutube.com The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
Cyanohydrins are versatile synthetic intermediates. youtube.com The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a variety of functionalized bipyridine derivatives. youtube.com
Grignard and Organolithium Additions
The reaction of this compound with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) is a fundamental carbon-carbon bond-forming reaction. These reagents act as strong nucleophiles, attacking the electrophilic carbonyl carbon. mnstate.eduleah4sci.com
The addition of a Grignard or organolithium reagent to the aldehyde, followed by an acidic workup, yields a secondary alcohol. masterorganicchemistry.comlibretexts.org The specific alcohol formed depends on the R group of the organometallic reagent used. libretexts.org This method allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the 5-position of the bipyridine ring, leading to a diverse library of substituted bipyridine ligands with varying steric and electronic properties.
Functionalization of the Bipyridine Core
The bipyridine unit of this compound is composed of two pyridine rings, which possess distinct electronic characteristics compared to benzene (B151609). The nitrogen atom in each ring acts as an electron-withdrawing group, rendering the rings electron-deficient. This influences their susceptibility to both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution on the Bipyridine Rings
Electrophilic aromatic substitution (EAS) on pyridine rings is generally less facile than on benzene due to the deactivating effect of the ring nitrogen. masterorganicchemistry.comfiveable.me In this compound, the pyridine rings are further deactivated by the electron-withdrawing aldehyde group. Consequently, forcing conditions are typically required to achieve electrophilic substitution.
The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic pi-system on an electrophile to form a positively charged intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The stability of this intermediate dictates the regioselectivity of the reaction.
Common electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.com For this compound, substitution is expected to occur preferentially on the pyridine ring that does not bear the aldehyde substituent. Within that ring, electrophilic attack is directed to positions meta to the nitrogen atom and meta to the point of attachment of the other ring, as this avoids placing a positive charge on the electronegative nitrogen in the resonance structures of the intermediate.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | [5'-Nitro-2,3'-bipyridine]-5-carbaldehyde |
Note: The specified products are predicted based on general principles of electrophilic substitution on pyridine systems. Experimental verification for this compound is not widely reported in publicly available literature.
Nucleophilic Aromatic Substitution (if applicable)
The electron-deficient nature of the pyridine rings makes them inherently more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly when a good leaving group (such as a halide) is present at a position activated by the ring nitrogen (ortho or para). wikipedia.orgyoutube.com The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a stable, negatively charged Meisenheimer intermediate, followed by the elimination of the leaving group. nih.gov
For this compound itself, which lacks a suitable leaving group, direct SNAr is not a primary reaction pathway. However, halogenated derivatives of the compound would be excellent candidates for this type of transformation. For instance, a chloro or bromo substituent at the 6- or 6'-position would be readily displaced by various nucleophiles.
A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, where an amide anion attacks the pyridine ring to introduce an amino group. wikipedia.org
Table 2: Potential Nucleophilic Aromatic Substitution on a Halogenated Derivative
| Starting Material Example | Nucleophile | Reagents/Conditions | Potential Product |
|---|---|---|---|
| [6'-Chloro-2,3'-bipyridine]-5-carbaldehyde | Ammonia (NH₃) | Heat | [6'-Amino-2,3'-bipyridine]-5-carbaldehyde |
| [6'-Chloro-2,3'-bipyridine]-5-carbaldehyde | Sodium methoxide (B1231860) (NaOCH₃) | Methanol, Heat | [6'-Methoxy-2,3'-bipyridine]-5-carbaldehyde |
Metalation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing group coordinates to an organolithium reagent (typically a strong base like n-butyllithium or lithium diisopropylamide, LDA), facilitating deprotonation at an adjacent position. The resulting lithiated species can then be "quenched" by reacting it with an electrophile to introduce a new functional group.
For this compound, the nitrogen atoms of the bipyridine core can serve as directing groups. The aldehyde group must first be protected, for example as an acetal, to prevent it from reacting with the strong base. Following protection, treatment with a strong base like LDA at low temperatures would lead to deprotonation at a position ortho to one of the ring nitrogens. The choice of which proton is removed can be influenced by steric and electronic factors. Quenching this lithiated intermediate with an appropriate electrophile, followed by deprotection of the aldehyde, would yield a new, specifically substituted derivative.
Another relevant area involves the study of protodemetalation, a fundamental organometallic reaction where a metal-carbon bond is cleaved by a proton source. Studies on (bipyridyl)arylnickel(II) complexes have shown that this can be an electrophilic, concerted process, with the reaction pathway influenced by the geometry of the transition state. chemrxiv.org These studies highlight the intricate reactivity of metal-bipyridine complexes, which is central to their use in catalysis and synthesis.
Table 3: Example of a Directed Metalation and Quenching Sequence
| Step | Reagents/Conditions | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Protection | Ethylene glycol, p-TsOH | Acetal-protected this compound | Protect the reactive aldehyde group. |
| 2. Metalation | LDA, THF, -78 °C | Lithiated bipyridine intermediate | Site-selective deprotonation directed by a ring nitrogen. |
| 3. Quenching | Iodomethane (CH₃I) | Methylated bipyridine intermediate | Introduction of a methyl group. |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. tcichemicals.comorganic-chemistry.org This approach offers significant advantages in terms of step economy, atom economy, and the rapid generation of molecular complexity. The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs.
For example, this compound could serve as the aldehyde component in well-established MCRs such as the Biginelli or Hantzsch reactions to create novel dihydropyrimidinone or dihydropyridine (B1217469) structures, respectively, appended to the bipyridine core. tcichemicals.com
More complex cascade reactions have also been developed. For instance, a novel protocol for constructing highly functionalized bipyrimidine derivatives has been reported using 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides in a multi-component cascade. rsc.org While this specific example builds a bipyrimidine, it illustrates the principle of using heterocyclic aldehydes in complex MCRs. The incorporation of this compound into such reaction schemes could provide a direct route to novel, complex heterocyclic systems with potential applications in materials science and medicinal chemistry.
Table 4: Potential Multi-component Reactions
| MCR Type | Other Reactants | Potential Product Class |
|---|---|---|
| Biginelli Reaction | Urea, Ethyl acetoacetate (B1235776) | Dihydropyrimidinone-substituted bipyridine |
| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate (2 equiv.), Ammonia | Dihydropyridine-substituted bipyridine |
Coordination Chemistry of 2,3 Bipyridine 5 Carbaldehyde
Ligand Binding Modes and Chelation Properties of the 2,3'-Bipyridine (B14897) Core
The 2,3'-bipyridine core's coordination behavior is fundamentally dictated by the relative positions of its two nitrogen atoms. Unlike the coplanar cis conformation favored by 2,2'-bipyridine (B1663995) for chelation, the 2,3'-isomer has a higher rotational barrier to achieve a conformation where both nitrogen atoms can bind to a single metal center in a chelating fashion. wikipedia.org The lowest energy conformation for bipyridines in solution is typically a coplanar trans arrangement of the nitrogen atoms. wikipedia.org
The primary binding mode for the 2,3'-bipyridine core is as a monodentate ligand , where only one of the nitrogen atoms coordinates to the metal center. The choice of which nitrogen atom binds can be influenced by steric and electronic factors of other ligands in the coordination sphere.
However, it can also function as a bidentate bridging ligand , connecting two different metal centers. This bridging can occur in a variety of orientations, leading to the formation of polynuclear complexes and coordination polymers. The distance and orientation between the two nitrogen atoms make it an ideal candidate for creating specific angles and distances between metal ions in supramolecular structures.
While true chelation to a single metal center is sterically hindered, under certain geometric constraints or with specific metal ions, a strained chelating mode might be possible, though it is not the preferred coordination mode. The presence of the aldehyde group at the 5-position introduces an additional potential donor site through the oxygen atom, although its direct coordination to a metal center already bound to the pyridine (B92270) nitrogen is less common. More significantly, this aldehyde group allows for post-coordination modification, such as the formation of Schiff bases, which can then introduce new chelating pockets. scirp.org
Formation of Mononuclear Metal Complexes
Mononuclear complexes of [2,3'-Bipyridine]-5-carbaldehyde typically involve the ligand acting in a monodentate fashion or as part of a larger, multi-ligand system where it may be forced into a less common binding mode.
Transition metal complexes of bipyridine ligands are of significant interest for their applications in catalysis, photophysics, and materials science. wikipedia.orgscirp.org While specific studies on this compound are limited, the behavior of related asymmetric bipyridine analogues provides insight. For instance, rhenium(I) tricarbonyl complexes with bipyridine analogues have been systematically studied, revealing how ligand asymmetry influences the complexes' properties. nih.gov
Complexes with metals such as palladium(II) and platinum(II) are known to form with various bipyridine ligands, often leading to square-planar geometries. oup.comrsc.org The reaction of this compound with precursors like [Pd(bpy)Cl2] would likely result in ligand exchange to form mononuclear species where the aldehyde-functionalized bipyridine acts as a monodentate or bridging ligand. oup.com The formation of stable complexes with Cu(II), Ni(II), and Zn(II) has been demonstrated with bidentate NS ligands derived from Schiff base reactions, suggesting that derivatives of this compound could form similar stable complexes. nih.gov
The aldehyde functionality on the this compound ligand offers a route to more complex mononuclear species. For example, condensation with an amine can yield a Schiff base ligand with an additional coordination site, allowing for the formation of stable, chelated complexes with transition metals. semanticscholar.org
The coordination chemistry of lanthanides (Ln) and actinides (An) with N-heterocyclic ligands is crucial for developing separation strategies for nuclear waste treatment. escholarship.org These complexes are typically formed based on electrostatic interactions, with the metal ion's size playing a key role in the coordination number and geometry.
Studies on 2,2'-bipyridine and terpyridine complexes with cerium and uranium have shown that while both form stable complexes, the nature of the metal-ligand bond differs. nih.govcapes.gov.br The actinide-ligand bond often exhibits a greater degree of covalency and electron back-donation into the ligand's LUMO compared to the corresponding lanthanide complex. nih.govcapes.gov.br This difference is evident in shorter An-N bond distances than expected from purely ionic considerations. escholarship.org
While no specific complexes of this compound with lanthanides or actinides are prominently reported, it is expected that this ligand would form stable complexes with these f-block elements. The coordination would likely be monodentate, with the potential for forming polynuclear structures. The electronic properties of such complexes would be influenced by the degree of f-orbital participation in bonding, which is generally more significant for actinides. acs.org The aldehyde group could also be utilized to create more complex, multi-dentate ligands tailored for selective binding of specific lanthanide or actinide ions.
The coordination environment of metal complexes containing this compound can be elucidated using a variety of spectroscopic techniques.
Infrared (IR) Spectroscopy: The C=O stretching frequency of the aldehyde group (typically around 1700 cm⁻¹) is a key diagnostic peak. Upon coordination of the pyridine nitrogen, shifts in the C=N and C=C stretching vibrations of the pyridine rings (around 1400-1600 cm⁻¹) can be observed. researchgate.net If the aldehyde oxygen were to coordinate, a shift in the C=O peak to lower wavenumbers would be expected.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. The proton signals of the bipyridine core, particularly those adjacent to the nitrogen atoms and the aldehyde group, will show significant shifts upon coordination. nih.govrsc.org For paramagnetic complexes, these signals would be broadened and shifted over a wider range.
UV-Visible (UV-Vis) Spectroscopy: These spectra provide information about the electronic transitions within the complex. They typically show intense π-π* transitions in the UV region associated with the bipyridine ligand and, for transition metal complexes, metal-to-ligand charge transfer (MLCT) bands in the visible region. wikipedia.orgresearchgate.netresearchgate.net The position and intensity of these bands are sensitive to the metal ion, the coordination geometry, and the solvent.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and composition of the complexes. nih.govsemanticscholar.org
Table 1: Expected Spectroscopic Data for a Hypothetical Mononuclear Complex [M(2,3'-bipy-5-CHO)n]
| Technique | Observed Feature | Interpretation |
|---|---|---|
| IR | Shift in pyridine ring vibrations (1400-1600 cm⁻¹) | Coordination of nitrogen atom(s) to the metal center. |
| Aldehyde C=O stretch (~1700 cm⁻¹) | Presence of the uncoordinated aldehyde group. A shift to lower frequency would indicate coordination. | |
| ¹H NMR | Downfield shift of pyridine protons | Deshielding due to coordination to an electron-withdrawing metal center. |
| UV-Vis | Intense bands in UV region (<300 nm) | π-π* transitions within the bipyridine ligand. |
| Broader, less intense bands in Vis region | Metal-to-Ligand Charge Transfer (MLCT) transitions (for transition metals). | |
| ESI-MS | Peak corresponding to [Complex + H]⁺ or [Complex - Anion]⁺ | Confirmation of the mass and stoichiometry of the complex ion. |
Polynuclear and Supramolecular Metal Assemblies
The geometry of this compound makes it a particularly interesting building block for the construction of polynuclear and supramolecular structures.
The non-chelating nature of the 2,3'-bipyridine core allows it to act as a bridging ligand, connecting two or more metal centers to form discrete polynuclear complexes or extended coordination polymers. rsc.orgnih.gov This bridging capability is essential in the design of materials with specific magnetic or catalytic properties that arise from the interaction between multiple metal ions.
The aldehyde functionality adds another dimension to its role in supramolecular chemistry. It can be used as a reactive handle to link the metal complex to other molecules or surfaces. Furthermore, Schiff base condensation of the aldehyde with diamines or other poly-functional amines can create larger, more complex bridging ligands capable of assembling intricate, multi-metallic architectures. For example, reacting a di-aldehyde bipyridine with amines has been shown to produce Schiff bases that can be used to synthesize new metal complexes. scirp.org These extended ligands can bridge multiple metal centers, leading to the formation of coordination polymers, metal-organic frameworks (MOFs), or discrete molecular cages. nih.gov
Self-Assembly of Metallo-Supramolecular Architectures (e.g., Cages, Helicates, Rings)
The self-assembly of complex, well-defined architectures from molecular components is a cornerstone of supramolecular chemistry. This process relies on the use of molecular building blocks—ligands and metal ions—that contain pre-programmed structural information, guiding their spontaneous organization into stable, larger structures. The formation of these ensembles is driven by the establishment of strong and directional metal-ligand coordination bonds. nih.gov
Bipyridine-based ligands are fundamental scaffolds in the construction of metallo-supramolecular architectures. nih.gov The rigid nature and defined bite angle of the bipyridine unit make it an ideal component for creating predictable and discrete two- and three-dimensional structures like rings, cages, and helicates. nih.gov For instance, ditopic ligands incorporating bipyridine units can react with metal precursors that have specific coordination geometries, such as 90° cis-blocked platinum(II) or palladium(II) centers, to form triangular or square molecular assemblies. nih.gov Similarly, the assembly of M₂L₃ triple helicates can be achieved by ensuring that the geometric information in both the ligand and the metal center is complementary. nih.gov
While this compound possesses the core bipyridine unit necessary for such assemblies, its primary role is often as a precursor. The aldehyde group allows for the synthesis of larger, more complex multivalent ligands. These expanded ligands, when combined with metal ions like copper(I), can then undergo self-assembly processes to form intricate structures such as metallo-supramolecular "kites" through a high-fidelity social self-sorting mechanism. beilstein-journals.org The principles of self-assembly suggest that appropriately designed derivatives of this compound are excellent candidates for constructing novel cages, helicates, and rings.
Influence of the Aldehyde Group on Coordination Behavior and Post-Coordination Modifications
The aldehyde group on the this compound ligand has a significant electronic and chemical influence on its function.
Electronic Influence: The presence of the electron-withdrawing aldehyde group modifies the electronic properties of the bipyridine system. Computational studies using Density Functional Theory (DFT) indicate that the aldehyde group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This enhances the ligand's electron-accepting capabilities, which can influence the electronic environment of a coordinated metal center and thereby affect the reactivity and selectivity of the resulting metal complex in catalytic applications.
Post-Coordination Modifications: A key feature of the aldehyde group is its reactivity, which allows for chemical transformations to be performed after the ligand has been coordinated to a metal center. This opens up a vast potential for creating complex, functional metallo-supramolecular systems. The most common modification is the condensation reaction with primary amines to form Schiff bases (imines). This reaction is highly efficient and allows for the introduction of a wide variety of functional groups into the metal complex. ossila.com For example, a related ligand, [3,3'-Bipyridine]-6,6'-dicarboxaldehyde, reacts with aniline (B41778) to form a Schiff base ligand that, upon complexation with iron(II), assembles into a metal-organic polyhedron. ossila.com This demonstrates how the aldehyde functionality serves as a reactive handle to build sophisticated architectures with tailored properties, such as selective anion binding. ossila.com The aldehyde group can also undergo other chemical reactions, such as oxidation to a carboxylic acid or reduction to a primary alcohol, further expanding its versatility.
Chiral Ligand Derivatization and Asymmetric Catalysis Potential
Asymmetric catalysis, which uses chiral catalysts to produce a specific stereoisomer of a product, is a critical field in modern chemistry. beilstein-journals.org Bipyridine derivatives are a well-established class of ligands for creating chiral metal-based catalysts. nih.gov The development of chiral bipyridine ligands often involves introducing substituents that create a chiral environment around the metal center, which can be achieved through atropisomerism (restricted rotation around a single bond). nih.gov
The aldehyde group of this compound is a prime functional group for chiral derivatization. It can be reacted with chiral amines or other chiral reagents to synthesize new, enantiopure bipyridine ligands. These new chiral ligands could then be used in asymmetric catalysis.
While specific applications of this compound derivatives in asymmetric catalysis are an emerging area, the potential is clear. For example, chiral bipyridine N,N'-dioxides have been computationally and experimentally shown to be effective catalysts for asymmetric allylation and propargylation reactions of aldehydes. acs.org These N,N'-dioxide catalysts act as chiral Lewis bases, activating silicon-based reagents to facilitate enantioselective carbon-carbon bond formation. beilstein-journals.orgacs.org This highlights the promise of the bipyridine scaffold. The derivatization of this compound offers a direct route to novel chiral ligands that could be applied to a wide range of metal-catalyzed asymmetric transformations.
Applications As a Versatile Building Block in Advanced Materials and Functional Systems
Precursor for Polymeric Materials
The dual functionality of [2,3'-Bipyridine]-5-carbaldehyde, combining the coordinating properties of the bipyridine unit with the reactivity of the aldehyde group, allows for its incorporation into various polymer architectures.
Condensation Polymerization through Aldehyde Reactivity
The aldehyde group of this compound provides a reactive site for condensation polymerization. This type of polymerization involves the reaction between two different functional groups, often with the elimination of a small molecule like water, to form a larger polymer chain. youtube.com For instance, the aldehyde can react with amines to form polyamides or with alcohols to produce polyesters. youtube.comyoutube.com This reactivity allows for the integration of the bipyridine unit into the main chain of the polymer, imparting its unique properties to the resulting material.
A key example of this is the reaction with diamines to form polyimines, also known as Schiff base polymers. The nitrogen atoms of the bipyridine can then coordinate with metal ions, leading to the formation of metallopolymers with interesting electronic and photophysical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. nih.gov The bipyridine unit of this compound is an excellent ligand for a variety of metal ions. When this compound is used in conjunction with metal salts, it can form one-, two-, or three-dimensional coordination polymers. mdpi.comrsc.org The aldehyde group can further participate in the coordination or can be used for post-synthetic modification of the polymer.
Metal-Organic Frameworks (MOFs) are a class of porous coordination polymers with well-defined structures. mdpi.comresearchgate.net The use of this compound and its derivatives as ligands can lead to the formation of MOFs with specific topologies and functionalities. acs.orgresearchgate.net The aldehyde group can be used to introduce additional functional groups into the pores of the MOF, tailoring its properties for applications such as gas storage, separation, and catalysis. chemicalbook.com For example, a gallium-based MOF using a bipyridine dicarboxylate ligand has been synthesized and its luminescence properties tuned through post-synthetic modification. acs.org
| Compound/Framework | Metal Ion | Bipyridine-based Ligand | Dimensionality | Key Feature/Application | Reference |
|---|---|---|---|---|---|
| {[Mn(H2BPDC)(SO4)]}n | Mn(II) | 2,2′-bipyridine-5,5′-dicarboxylic acid | 3D | Antiferromagnetic coupling | researchgate.net |
| {[Zn(H2BPDC)(SO4)]}n | Zn(II) | 2,2′-bipyridine-5,5′-dicarboxylic acid | 3D | Structural similarity to Mn analogue | researchgate.net |
| [Cu2(OH)(2,2′-bipy)2(BTC)·2H2O]n | Cu(II) | 2,2′-bipyridine | - | Mixed ligand MOF | researchgate.net |
| {[Ni(L1)(OBA)(H2O)]·H2O}n | Ni(II) | N,N'-bis(3-pyridylmethyl)oxalamide (L1) | 2D | Investigated for iodine adsorption | mdpi.com |
| COMOC-4 | Ga(III) | 2,2′-bipyridine-5,5′-dicarboxylate | - | Tunable luminescence | acs.org |
Integration into Conjugated Polymers for Optoelectronic Applications
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This property makes them suitable for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors.
The bipyridine unit is an electron-deficient system, and its incorporation into a conjugated polymer backbone can influence the electronic properties of the material. This compound can be integrated into conjugated polymer chains through various polymerization reactions involving the aldehyde group, such as Wittig-type reactions or Knoevenagel condensations. The resulting polymers can exhibit tailored energy levels and charge transport properties, making them promising candidates for use in electronic devices.
Dendritic and Macrocyclic Structures
Beyond linear polymers, this compound serves as a crucial building block for more complex, well-defined architectures like dendrimers and macrocycles.
Synthesis of Dendrimers with Bipyridine-Carbaldehyde Peripheries
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov They are synthesized in a stepwise manner, either from the core outwards (divergent synthesis) or from the periphery inwards (convergent synthesis). nih.gov
This compound can be attached to the surface of a dendrimer core, creating a periphery decorated with reactive aldehyde groups. This is often achieved by reacting the bipyridine aldehyde with a dendrimer that has amine-terminated branches. These aldehyde-functionalized dendrimers can then be used in a variety of applications. For example, the bipyridine units can coordinate to metal ions to form metallodendrimers, which have potential uses in catalysis and light-harvesting. The aldehyde groups can also be further reacted to attach other functional molecules to the dendrimer surface.
Macrocyclization Reactions to Form Ligand Scaffolds
Macrocycles are cyclic molecules containing a large ring of atoms. wikipedia.org They are of great interest in coordination chemistry as their pre-organized structures can lead to highly stable and selective metal complexes, an observation known as the macrocyclic effect. wikipedia.org
Surface Functionalization and Immobilization
The unique chemical architecture of this compound, featuring both a metal-chelating bipyridine unit and a reactive aldehyde group, makes it a highly valuable component for the surface modification of various materials. This functionalization is key to developing advanced materials with tailored properties for applications in catalysis, sensing, and electronics. The immobilization of this compound onto solid supports can be achieved through several methods, primarily involving the chemical reactivity of the aldehyde group or electrochemical processes.
Covalent Attachment to Solid Supports (e.g., Silica (B1680970), Nanoparticles)
The aldehyde functional group of this compound serves as a prime anchor for its covalent attachment to solid supports. This method ensures a robust and stable linkage, preventing the leaching of the functional molecule from the surface, which is critical for long-term device performance. Common solid supports include silica, in both its bulk form and as nanoparticles, as well as other metal oxide and polymer-based nanomaterials.
The most prevalent strategy for covalent attachment involves the reaction of the aldehyde group with primary amines. This reaction, forming a Schiff base (an imine linkage), is a straightforward and efficient method for immobilization. The process typically involves a two-step procedure:
Surface Amination: The solid support, such as silica (SiO₂) or silica-coated nanoparticles, is first functionalized with amine groups. This is commonly achieved by treating the surface with aminosilane (B1250345) reagents, such as (3-aminopropyl)triethoxysilane (APTES). The silane (B1218182) groups of APTES react with the hydroxyl groups on the silica surface, creating a monolayer of accessible amine functionalities. mdpi.com
Schiff Base Condensation: The amine-functionalized support is then reacted with this compound. The aldehyde group of the bipyridine compound reacts with the surface amine groups, forming a stable covalent imine bond. This reaction is often carried out in a suitable organic solvent and may be promoted by mild heating or the presence of a dehydrating agent to drive the equilibrium towards product formation.
This versatile approach has been widely explored for the immobilization of various aldehyde-containing molecules onto silica and other nanoparticles. For instance, research on related pyridine-aldehyde compounds has demonstrated their successful binding to ethylenediamine-functionalized Fe₃O₄@SiO₂ nanoparticles. rsc.orgresearchgate.net While specific studies detailing the immobilization of this compound are not abundant, the chemical principles are directly applicable.
The resulting materials, with covalently attached this compound, possess accessible bipyridine units that can subsequently coordinate with a wide range of metal ions. This allows for the creation of heterogeneous catalysts, where the catalytic metal center is securely anchored to the solid support, facilitating easy separation and recycling of the catalyst.
Table 1: General Procedure for Covalent Attachment of Aldehyde-Functionalized Molecules to Silica Supports
| Step | Procedure | Reagents/Conditions | Purpose |
| 1 | Surface Hydroxylation (if needed) | Treatment with acid (e.g., HCl) or piranha solution. | To increase the density of surface silanol (B1196071) (Si-OH) groups. |
| 2 | Surface Amination | Refluxing with (3-aminopropyl)triethoxysilane (APTES) in a dry solvent like toluene (B28343) or ethanol (B145695). | To introduce primary amine groups onto the surface. |
| 3 | Schiff Base Formation | Reaction of the aminated support with the aldehyde-containing compound (e.g., this compound) in a solvent like ethanol or methanol, often with gentle heating. | To covalently link the functional molecule to the support. |
| 4 | Reduction of Imine (Optional) | Treatment with a reducing agent such as sodium borohydride (B1222165) (NaBH₄). | To convert the imine bond to a more stable secondary amine linkage. |
This table presents a generalized methodology based on common practices for surface functionalization and may require optimization for specific substrates and molecules.
Electrodeposition and Film Formation
Electrodeposition represents another powerful technique for immobilizing this compound, particularly for modifying conductive surfaces like electrodes. This method can lead to the formation of thin, uniform films with controlled thickness and morphology. The electroactive nature of the bipyridine moiety and potentially the aldehyde group allows for electropolymerization or electro-co-deposition processes.
While specific research on the electrodeposition of this compound is limited, the principles can be inferred from studies on related bipyridine and aldehyde-containing compounds. The process generally involves the application of an electrical potential to an electrode submerged in a solution containing the monomeric species.
One possible mechanism for film formation is through reductive electropolymerization. The bipyridine unit, when complexed with a suitable metal ion (e.g., Ru²⁺, Os²⁺), can undergo reduction at the electrode surface. This can generate radical species that subsequently couple to form a polymeric film on the electrode. The aldehyde group can remain as a pendant functional group within the polymer film, available for further reactions, or it could potentially participate in the polymerization process under certain conditions.
Alternatively, the aldehyde group itself could be electrochemically active, undergoing reduction to form radical anions that could initiate polymerization. However, this is generally less common for aromatic aldehydes compared to the well-established electropolymerization of metal-bipyridine complexes.
The formation of thin films of this compound or its metal complexes on electrode surfaces is highly desirable for the development of:
Electrocatalysts: Where the immobilized catalyst can mediate redox reactions with high efficiency and stability.
Sensors: Where the film can selectively bind to analytes, leading to a measurable change in the electrochemical signal.
Electrochromic Devices: Where the redox state of the film, and thus its color, can be controlled by an applied potential.
The properties of the electrodeposited film, such as its stability, conductivity, and permeability, are crucial for its performance and can be tuned by controlling the electrodeposition parameters like the applied potential, deposition time, and the composition of the electrolyte solution.
Table 2: Potential Electrodeposition Strategies for this compound
| Strategy | Description | Potential Advantages |
| Reductive Electropolymerization of a Metal Complex | A metal complex of this compound is formed in solution and then electrochemically reduced at an electrode surface to form a polymeric film. | Good control over film thickness and morphology; the metal center is integral to the film structure. |
| Oxidative Electropolymerization | Under certain conditions, direct oxidation of the aromatic rings could lead to polymerization, although this is less common for pyridyl systems. | Can be a direct method without the need for pre-complexation. |
| Co-deposition with other Monomers | This compound can be co-deposited with other electroactive monomers to create mixed films with tailored properties. | Allows for fine-tuning of the film's chemical and physical properties. |
This table outlines potential strategies based on the known electrochemical behavior of similar bipyridine compounds.
Theoretical and Computational Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These studies for [2,3'-Bipyridine]-5-carbaldehyde would focus on mapping the electron density distribution to identify sites susceptible to electrophilic or nucleophilic attack.
Key areas of investigation would include the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting chemical reactivity. A low HOMO-LUMO energy gap, for instance, would suggest higher reactivity and polarizability. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from these orbital energies, would provide a quantitative measure of the molecule's stability and reaction tendencies. These parameters are invaluable for understanding how the molecule interacts with other chemical species.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust and widely used computational method for predicting the ground-state properties of molecules with high accuracy. For this compound, DFT calculations would be performed to determine its most stable three-dimensional structure.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) This table is a template representing the type of data that would be generated from DFT calculations. No published data is available.
| Parameter | Predicted Value (e.g., B3LYP/6-311+G(d,p)) |
|---|---|
| C-C (inter-ring) Bond Length | Data not available |
| C=O Bond Length | Data not available |
| N-C-C=O Dihedral Angle | Data not available |
Furthermore, DFT is used to calculate electronic properties such as the dipole moment and the molecular electrostatic potential (MEP). The MEP map would visualize electron-rich (red) and electron-poor (blue) regions, highlighting the nucleophilic nitrogen atoms and the electrophilic carbon atom of the aldehyde group as key sites for interaction.
Computational Modeling of Metal-Ligand Interactions and Complex Geometries
The bipyridine moiety is an excellent chelating ligand for a wide range of metal ions. Computational modeling is essential for understanding how this compound interacts with metal centers to form coordination complexes. These models can predict the geometry of the resulting complexes, the strength of the metal-ligand bonds, and the electronic consequences of coordination.
For a given metal ion, DFT calculations could be used to optimize the geometry of the resulting complex. This would reveal how the ligand's geometry changes upon coordination and determine the preferred coordination number and geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). Studies on similar bipyridine-ruthenium complexes, for instance, use these methods to analyze the structure of metal-to-ligand charge-transfer (MLCT) excited states, which are critical for applications in photochemistry and solar energy. Analysis of the bonding, using techniques like Natural Bond Orbital (NBO) theory, would quantify the charge transfer between the ligand and the metal, providing insight into the nature and stability of the metal-ligand bond.
Molecular Dynamics Simulations for Supramolecular Assembly Prediction
While quantum mechanics is ideal for single molecules or small complexes, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations could predict how multiple molecules of this compound interact with each other and with solvent molecules to form larger supramolecular structures.
These simulations model the forces between atoms and use them to calculate their movements over nanoseconds or longer. For this compound, MD could be used to investigate its potential to self-assemble through non-covalent interactions like π-π stacking between the bipyridine rings. Such studies are crucial for designing new materials with ordered structures, such as liquid crystals or organic semiconductors. Research on the related compound 5-diethylboryl-2,3'-bipyridine has successfully used MD simulations in conjunction with DFT to understand its self-assembly into cyclic trimers and tetramers. Similar simulations for the carbaldehyde derivative would explore how the polar aldehyde group influences intermolecular interactions and the resulting assembly dynamics.
Spectroscopic Property Prediction (e.g., UV-Vis, NMR, IR)
Computational methods are routinely used to predict various types of spectra, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific motion of the atoms (e.g., C=O stretch, C-H bend, ring deformation). By comparing the calculated IR spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be made. For this molecule, a strong band corresponding to the C=O stretching of the aldehyde group would be a key feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex aromatic systems.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in the UV-Vis spectrum. For this compound, TD-DFT would likely predict intense π-π* transitions associated with the conjugated bipyridine system and weaker n-π* transitions involving the aldehyde group.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is a template representing the type of data that would be generated from computational predictions. No published data is available.
| Spectrum | Key Feature | Predicted Value |
|---|---|---|
| IR | Aldehyde C=O Stretch | Data not available |
| ¹³C NMR | Aldehyde Carbon (CHO) | Data not available |
| ¹H NMR | Aldehyde Proton (CHO) | Data not available |
While these computational tools offer profound insights, their application to this compound remains a task for future research. The execution of such studies would provide a comprehensive, atom-level understanding of this versatile compound and accelerate its application in materials science and catalysis.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of [2,3'-Bipyridine]-5-carbaldehyde and its derivatives has traditionally relied on established methods like Suzuki and Stille cross-coupling reactions. mdpi.com However, the quest for greater efficiency, regioselectivity, and functional group tolerance continues to drive the exploration of new synthetic methodologies.
Emerging research focuses on the development of more direct and atom-economical approaches. One promising avenue is the use of C-H activation strategies, which allow for the direct coupling of pyridine (B92270) precursors, minimizing the need for pre-functionalized starting materials. mdpi.com This approach not only simplifies the synthetic sequence but also reduces waste. Another area of active investigation is the use of alternative coupling partners, such as organozinc reagents in Negishi-type couplings, which can offer different reactivity and selectivity profiles compared to traditional boronic acids or organotins. researchgate.net
Furthermore, cyclocondensation reactions of β-ketoenamides are being explored as a flexible route to construct highly functionalized and unsymmetrically substituted bipyridine cores. nih.govbeilstein-journals.org This method provides a modular approach to introduce a variety of substituents onto the bipyridine framework, offering a high degree of control over the final molecular architecture. The development of novel reagents, such as pyridylsulfonium salts, also presents new possibilities for the formation of functionalized bipyridines under mild conditions. mdpi.com
A comparison of different synthetic strategies highlights the ongoing efforts to improve yield and efficiency.
| Synthetic Method | Key Features | Typical Yields | Reference |
| Suzuki Coupling | Palladium-catalyzed, uses boronic acids. | Good to excellent | mdpi.com |
| Stille Coupling | Uses organotin reagents, highly reactive. | Generally high | mdpi.com |
| Negishi Coupling | Employs organozinc reagents, mild conditions. | Good | researchgate.net |
| Cyclocondensation | Flexible route for unsymmetrical products. | Moderate to good | nih.gov |
| C-H Activation | Direct coupling, atom-economical. | Variable | mdpi.com |
Development of Next-Generation Catalysts and Reagents
The performance of synthetic reactions for producing this compound and its derivatives is intrinsically linked to the efficiency of the catalysts and reagents employed. Research in this area is focused on creating more active, selective, and robust catalytic systems.
Next-generation palladium catalysts with specialized ligands, such as those based on imidazolium (B1220033) salts, have demonstrated exceptionally high turnover numbers in Suzuki coupling reactions for bipyridine synthesis. mdpi.com Iridium-based catalysts are also gaining attention, particularly for C-H borylation reactions, which can be used to introduce boron functionalities for subsequent cross-coupling. acs.orgacs.org The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support like silica (B1680970) (SBA-15), is a key trend. acs.orgacs.orgnih.gov These supported catalysts offer the significant advantage of easy separation and recyclability, which is crucial for sustainable manufacturing processes. nih.gov
In addition to catalysts, the design of novel reagents is expanding the toolkit for modifying bipyridine structures. Bifunctional reagents that facilitate the mild, nucleophilic functionalization of pyridines are being developed, allowing for the introduction of a wider range of functional groups under gentle conditions. rsc.org This enables the late-stage functionalization of complex molecules containing the bipyridine scaffold.
| Catalyst/Reagent Type | Application | Advantages | Reference |
| Palladium-Imidazolium Salt | Suzuki Coupling | High turnover number (up to 850,000) | mdpi.com |
| Iridium-Bipyridine Complex | Aromatic C-H Borylation | Heterogeneous, recyclable | acs.orgacs.org |
| Bifunctional Reagents | Pyridine Functionalization | Mild conditions, broad functional group tolerance | rsc.org |
| Nickel-Alumina Catalyst | Pyridine Coupling | Used at high temperatures | orgsyn.org |
Integration into Advanced Functional Devices (excluding any medical/biological applications)
The distinct electronic properties and coordination capabilities of this compound make it a promising candidate for incorporation into advanced functional materials and devices. The bipyridine unit is a well-known chelating ligand, capable of forming stable complexes with a wide range of metal ions. The aldehyde functionality provides a reactive handle for further chemical transformations, such as the formation of Schiff bases or for anchoring the molecule to surfaces or within larger polymeric structures.
One of the most promising areas of application is in the field of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org By reacting this compound or its derivatives with metal ions, researchers can construct one-, two-, or three-dimensional networks with tailored electronic and photophysical properties. nih.govresearchgate.net These materials are being investigated for their potential use in chemical sensing, where changes in their luminescent properties upon binding to specific analytes can be exploited. rsc.org For instance, bipyridine-based ligands have been used to create fluorescent sensors for metal ions like Cu(II). rsc.org
Furthermore, the integration of bipyridine-containing units into materials for photocatalysis is an active area of research. ambeed.com These materials can harness light energy to drive chemical reactions, with potential applications in energy production and environmental remediation. The aldehyde group on the this compound can be used to covalently link the molecule to other components in a photocatalytic system, such as photosensitizers or catalytic centers. While direct applications in organic light-emitting diodes (OLEDs) are still emerging, the fundamental photoluminescent properties of metal complexes derived from bipyridine ligands suggest their potential in this area. mdpi.com
| Device/Material Application | Role of this compound | Potential Function |
| Chemical Sensors | Ligand for metal ion complexation | Luminescent detection of analytes |
| Coordination Polymers/MOFs | Building block for framework construction | Tailored electronic and photophysical properties |
| Photocatalysts | Component of a larger catalytic assembly | Light harvesting and energy transfer |
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing emphasis on environmentally responsible chemical manufacturing, research is increasingly directed towards the sustainable synthesis of this compound. This involves the application of the principles of green chemistry, such as maximizing atom economy, using safer solvents, and designing energy-efficient processes. wordpress.comresearchgate.netnih.gov
A key focus is the development of synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. wordpress.comnumberanalytics.comrsc.org Catalytic reactions, particularly those that are highly selective and efficient, play a crucial role in achieving this goal. numberanalytics.combuecher.de The use of recyclable heterogeneous catalysts, as mentioned earlier, is a significant step towards reducing the environmental impact of the synthesis. nih.govgoogle.com
The choice of solvent is another critical aspect of green chemistry. nih.govrsc.org Researchers are exploring the use of bio-renewable and less hazardous solvents to replace traditional volatile organic compounds. researchgate.netcurtin.edu.auresearchgate.net For example, the use of Cyrene™, a bio-based solvent derived from cellulose, has been investigated for the synthesis of bipyridine analogues. researchgate.net Solvent-free reaction conditions are also being explored where feasible. orgsyn.org Additionally, improving the energy efficiency of synthetic processes, for instance by using microwave irradiation to accelerate reaction times, contributes to a more sustainable approach. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Atom Economy | Designing reactions with minimal byproducts. | Reduced waste generation. |
| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives (e.g., Cyrene™, water). | Reduced environmental and health impacts. |
| Catalyst Recycling | Employing heterogeneous or supported catalysts. | Lower catalyst consumption and waste. |
| Energy Efficiency | Utilizing methods like microwave-assisted synthesis. | Reduced energy consumption and reaction times. |
High-Throughput Screening for New Materials Discovery
The vast chemical space that can be explored by modifying the this compound scaffold presents both an opportunity and a challenge. High-throughput screening (HTS) methods, both computational and experimental, are emerging as powerful tools to accelerate the discovery of new materials with desired properties.
Computational screening, using techniques like Density Functional Theory (DFT), allows for the rapid in-silico evaluation of the electronic and structural properties of a large number of virtual compounds derived from this compound. mdpi.comacs.org This can help to identify promising candidates for specific applications, such as new catalysts or materials for electronic devices, before committing to their synthesis and experimental characterization. acs.org This computational pre-screening significantly reduces the time and resources required for materials discovery.
On the experimental side, combinatorial chemistry approaches can be used to synthesize libraries of related compounds in a parallel fashion. zendy.ioresearchgate.net For example, by reacting this compound with a diverse set of amines, a library of Schiff base derivatives can be rapidly generated. These libraries can then be screened for properties such as catalytic activity, luminescence, or sensor response. The combination of combinatorial synthesis and HTS allows for a more systematic and efficient exploration of the structure-property relationships within this class of compounds, paving the way for the rational design of new functional materials. acs.org
| Screening Method | Description | Application in Materials Discovery |
| Computational Screening (e.g., DFT) | In-silico prediction of molecular properties. | Identification of promising catalyst and material candidates. |
| Combinatorial Synthesis | Parallel synthesis of compound libraries. | Rapid generation of diverse derivatives for screening. |
| High-Throughput Experimentation | Automated screening of libraries for desired properties. | Efficient discovery of new functional materials. |
Q & A
Q. What are the common synthetic strategies for preparing [2,3'-Bipyridine]-5-carbaldehyde, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of bipyridine derivatives often employs cross-coupling strategies such as Negishi coupling , which allows regioselective formation of the bipyridine core. For example, pyridyl zinc halides can couple with halogenated pyridine precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at mild temperatures (60–80°C) . Regioselectivity is influenced by steric and electronic factors: bulky substituents on the catalyst or substrates may direct coupling to specific positions, while electron-withdrawing groups (e.g., aldehydes) can activate certain pyridine rings for nucleophilic attack. Protecting groups (e.g., silyl ethers) are often used to preserve the aldehyde functionality during synthesis .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound characterization?
- Methodological Answer :
- ¹H NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm as a singlet, while pyridinic protons show splitting patterns dependent on adjacent substituents. For example, protons adjacent to the aldehyde group may exhibit deshielding due to conjugation.
- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm, and pyridinic carbons are identifiable between δ 120–160 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, distinguishing regioisomers .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and coordination behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s frontier molecular orbitals (HOMO/LUMO), predicting its reactivity as a ligand. The aldehyde group lowers the LUMO energy, enhancing electron-accepting capacity for metal coordination. DFT also evaluates charge distribution, revealing preferential binding sites (e.g., nitrogen atoms at the 2,3'-positions) .
Q. What experimental challenges arise in designing stable metal complexes with this compound, and how are they mitigated?
- Methodological Answer :
- Challenge 1 : The aldehyde’s susceptibility to oxidation or nucleophilic attack during complexation.
Solution : Use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., DMF) to stabilize the aldehyde . - Challenge 2 : Competitive coordination from solvent molecules or counterions.
Solution : Employ chelating counterions (e.g., BF₄⁻) and optimize metal-to-ligand ratios via titration monitored by UV-vis spectroscopy .
Q. How does the introduction of bulky substituents on this compound enhance catalytic performance in electrocatalytic systems?
- Methodological Answer : Bulky groups (e.g., trifluoromethyl or tosyl) at the 5-position shield reactive intermediates, reducing decomposition pathways in electrocatalytic hydrogen evolution. For instance, steric hindrance prevents dimerization or side reactions with acidic media (e.g., HBF₄ or TsOH). Cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) are used to assess stability and Faradaic efficiency .
Safety and Handling Protocols
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
